6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Overview
Description
6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid is a chemical compound with the molecular formula C12H14O2 It is a derivative of benzoannulene, characterized by a carboxylic acid functional group at the 7th position of the benzoannulene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptatriene derivatives, which undergo cyclization in the presence of strong acids or bases to form the benzoannulene ring system. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid
- 6,7,8,9-tetrahydro-5H-benzo7annulene-1-carboxylic acid
- 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid
Uniqueness
6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid is unique due to the position of the carboxylic acid group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVCREOLYLRJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400229-72-2 | |
Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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